molecular formula C9H11Br B073299 1-Bromo-2-phenylpropane CAS No. 1459-00-3

1-Bromo-2-phenylpropane

Cat. No.: B073299
CAS No.: 1459-00-3
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylpropane is an organic compound with the molecular formula C9H11Br. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and fine chemicals.

Safety and Hazards

1-Bromo-2-phenylpropane is an organic halide with certain toxicity . It can cause skin and eye irritation . It’s recommended to avoid direct contact and use appropriate protective measures such as lab gloves and goggles during operation .

Mechanism of Action

Target of Action

1-Bromo-2-phenylpropane, also known as (2-Bromopropyl)benzene , is a chemical compound that can interact with various targets It’s important to note that the targets can vary depending on the specific context and environment in which the compound is used.

Mode of Action

Brominated compounds like this often act as electrophiles, reacting with nucleophiles in various biochemical reactions . In the case of aromatic compounds, they can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (the bromine atom in this case) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This is then followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that phenylpropanoids, a group of compounds that includes this compound, are derived from the amino acids phenylalanine and tyrosine . These compounds play a role in a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Pharmacokinetics

The compound’s physical properties such as its boiling point (107-109 °c/16 mmhg) and density (1.291 g/mL at 25 °C) can influence its pharmacokinetic behavior.

Result of Action

For instance, they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances in its environment. Additionally, physical conditions such as temperature and pressure can also influence its stability and reactivity .

Biochemical Analysis

Biochemical Properties

1-Bromo-2-phenylpropane plays a significant role in biochemical reactions, particularly in the synthesis of benzene derivatives through electrophilic aromatic substitution . It interacts with enzymes and proteins involved in these reactions, such as bromine cation and benzenonium intermediates. The nature of these interactions involves the formation of sigma bonds to the benzene ring, generating positively charged intermediates that undergo further reactions to yield substituted benzene rings .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by participating in free radical bromination and nucleophilic substitution reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nucleophiles can lead to the formation of stable products that alter cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes free radical reactions, where the bromine atom is removed, leaving behind a radical that interacts with other molecules . This process can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of different products that may have varying impacts on cells . Long-term exposure to the compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to adverse effects on animal health .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phenylpropanoid pathway. This pathway is prominent during seed development and involves key enzymes such as TT5 and BAN . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, influencing various biochemical pathways and cellular processes.

Preparation Methods

1-Bromo-2-phenylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-phenylpropane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

1-Bromo-2-phenylpropane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields 2-phenylpropanol, while elimination with a strong base produces 2-phenylpropene .

Comparison with Similar Compounds

1-Bromo-2-phenylpropane can be compared with other similar compounds such as:

    1-Bromo-3-phenylpropane: This compound has a similar structure but with the bromine atom located at a different position.

    2-Bromo-2-phenylpropane: This is another isomer with the bromine atom attached to a tertiary carbon.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

1-bromopropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWVCWQKZQENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870876
Record name (1-Bromopropan-2-yl)benzene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-00-3
Record name 1-Bromo-2-phenylpropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Bromocumene
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Record name 1-Bromo-2-phenylpropane
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Record name (1-Bromopropan-2-yl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to 1-bromo-2-phenylpropane when exposed to light?

A1: Irradiating this compound triggers a photochemical reaction resulting in a phenyl migration. This rearrangement is proposed to occur through a mechanism involving free radicals and a phenyl-bridged transition state during energy transfer. []

Q2: How does replacing the hydrogen on the tertiary carbon of this compound with deuterium affect its reaction with sodium ethoxide?

A2: Replacing the hydrogen with deuterium leads to a kinetic isotope effect. The reaction, a base-promoted elimination yielding alpha-methylstyrene, proceeds slower with the deuterated compound. This effect is attributed to differences in vibrational frequencies between C-H and C-D bonds and is more pronounced than predicted by classical models. The researchers propose that this discrepancy arises from proton tunneling, a quantum mechanical phenomenon, influencing the reaction rate. []

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